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molecular formula C6H14O2 B089532 Acetal CAS No. 105-57-7

Acetal

Cat. No. B089532
M. Wt: 118.17 g/mol
InChI Key: DHKHKXVYLBGOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035048B2

Procedure details

Comparative experiment: A mixture of 250.2 g of metformin hydrochloride, 213.6 g of acetaldehyde diethyl acetal and 12.5 g of toluene-4-sulfonic acid monohydrate in 500 ml of isobutanol was heated under reflux for 40 hours. Some of the solvent was removed by distillation. The mixture was cooled to 10° C., and the white precipitate was separated off, giving 224.7 g (77.4%) of 4-amino-3,6-dihydro-2-dimethylamino-6-methyl-1,3,5-triazine hydrochloride.
Quantity
250.2 g
Type
reactant
Reaction Step One
Quantity
213.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].[ClH:10].[CH2:11](OC(OCC)C)[CH3:12]>C(O)C(C)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[ClH:10].[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:11]([CH3:12])[N:9]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
250.2 g
Type
reactant
Smiles
CN(C)C(=N)N=C(N)N.Cl
Name
Quantity
213.6 g
Type
reactant
Smiles
C(C)OC(C)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C(C)C)O
Name
Quantity
12.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
Some of the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the white precipitate was separated off

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 224.7 g
YIELD: PERCENTYIELD 77.4%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09035048B2

Procedure details

Comparative experiment: A mixture of 250.2 g of metformin hydrochloride, 213.6 g of acetaldehyde diethyl acetal and 12.5 g of toluene-4-sulfonic acid monohydrate in 500 ml of isobutanol was heated under reflux for 40 hours. Some of the solvent was removed by distillation. The mixture was cooled to 10° C., and the white precipitate was separated off, giving 224.7 g (77.4%) of 4-amino-3,6-dihydro-2-dimethylamino-6-methyl-1,3,5-triazine hydrochloride.
Quantity
250.2 g
Type
reactant
Reaction Step One
Quantity
213.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].[ClH:10].[CH2:11](OC(OCC)C)[CH3:12]>C(O)C(C)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[ClH:10].[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:11]([CH3:12])[N:9]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
250.2 g
Type
reactant
Smiles
CN(C)C(=N)N=C(N)N.Cl
Name
Quantity
213.6 g
Type
reactant
Smiles
C(C)OC(C)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C(C)C)O
Name
Quantity
12.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
Some of the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the white precipitate was separated off

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 224.7 g
YIELD: PERCENTYIELD 77.4%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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